1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with Fmoc chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: May be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects amino acids from unwanted reactions, allowing for selective deprotection and coupling. The fluoromethyl group may influence the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the fluoromethyl group, which may affect its reactivity and applications.
3-(Fluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the Fmoc group, making it less suitable for use in peptide synthesis.
Uniqueness
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the fluoromethyl group. This combination of functional groups provides distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKMJQYPMMPZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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